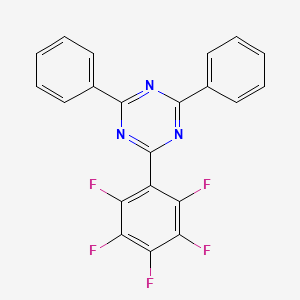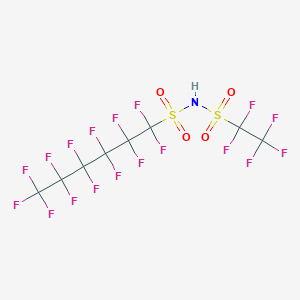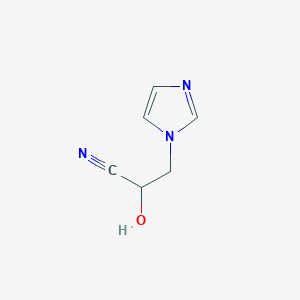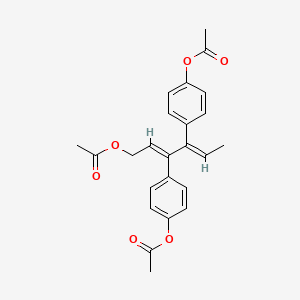
Phenol, 4,4'-(1-(2-(acetyloxy)ethylidene)-2-ethylidene-1,2-ethanediyl)bis-, diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-O-ACETYL-3,4-BIS-(4-ACETOXYPHENYL)-HEXA-2,4-DIEN-1-OL is a complex organic compound that features multiple acetoxy groups and a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-ACETYL-3,4-BIS-(4-ACETOXYPHENYL)-HEXA-2,4-DIEN-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylacetylene derivatives and acetylating agents.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving catalysts such as palladium or copper to facilitate the formation of the conjugated diene system.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 1-O-ACETYL-3,4-BIS-(4-ACETOXYPHENYL)-HEXA-2,4-DIEN-1-OL may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
1-O-ACETYL-3,4-BIS-(4-ACETOXYPHENYL)-HEXA-2,4-DIEN-1-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or in drug discovery research.
Medicine: Its derivatives could be explored for therapeutic applications.
Industry: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-O-ACETYL-3,4-BIS-(4-ACETOXYPHENYL)-HEXA-2,4-DIEN-1-OL involves its interaction with molecular targets and pathways. The acetoxy groups and conjugated diene system may play a role in its reactivity and biological activity. Detailed studies on its mechanism of action would require experimental data and computational modeling.
Comparison with Similar Compounds
Similar Compounds
1-O-ACETYL-3,4-BIS-(4-HYDROXYPHENYL)-HEXA-2,4-DIEN-1-OL: This compound differs by having hydroxyl groups instead of acetoxy groups.
1-O-ACETYL-3,4-BIS-(4-METHOXYPHENYL)-HEXA-2,4-DIEN-1-OL: This compound has methoxy groups instead of acetoxy groups.
Uniqueness
1-O-ACETYL-3,4-BIS-(4-ACETOXYPHENYL)-HEXA-2,4-DIEN-1-OL is unique due to its specific functional groups and conjugated diene system, which may impart distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
71113-05-8 |
|---|---|
Molecular Formula |
C24H24O6 |
Molecular Weight |
408.4 g/mol |
IUPAC Name |
[(2E,4E)-3,4-bis(4-acetyloxyphenyl)hexa-2,4-dienyl] acetate |
InChI |
InChI=1S/C24H24O6/c1-5-23(19-6-10-21(11-7-19)29-17(3)26)24(14-15-28-16(2)25)20-8-12-22(13-9-20)30-18(4)27/h5-14H,15H2,1-4H3/b23-5+,24-14+ |
InChI Key |
IXMLDOABYANMNR-BWSSQAJNSA-N |
Isomeric SMILES |
C/C=C(\C1=CC=C(C=C1)OC(=O)C)/C(=C/COC(=O)C)/C2=CC=C(C=C2)OC(=O)C |
Canonical SMILES |
CC=C(C1=CC=C(C=C1)OC(=O)C)C(=CCOC(=O)C)C2=CC=C(C=C2)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-2'-(Di-o-tolylphosphanyl)-[1,1'-binaphthalen]-2-ol](/img/structure/B12832208.png)
![7-Bromo-4-chloropyrido[3,2-D]pyrimidin-6-amine](/img/structure/B12832211.png)
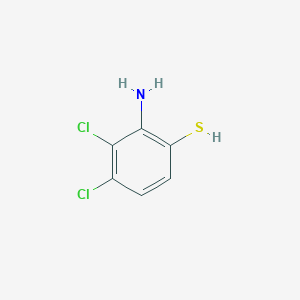



![N'~2~,N'~6~-bis[(E)-(2-hydroxynaphthalen-1-yl)methylidene]pyridine-2,6-dicarbohydrazide](/img/structure/B12832227.png)

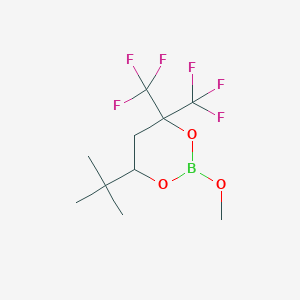
![2-Ethyl-4-methyl-1H-benzo[d]imidazole](/img/structure/B12832245.png)
